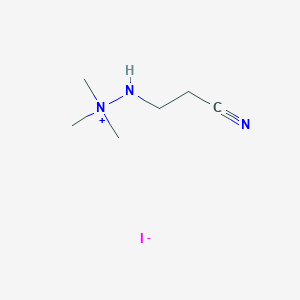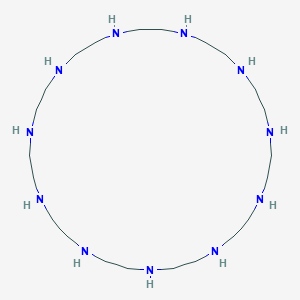
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide is a chemical compound with the molecular formula C7H16IN3 It is a derivative of hydrazine, featuring a cyanoethyl group and three methyl groups attached to the nitrogen atom, with iodide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide typically involves the reaction of hydrazine with 2-cyanoethyl iodide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain a high-purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes, followed by quality control checks to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles like sodium azide or potassium cyanide are used in polar solvents, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction can produce hydrazine derivatives. Substitution reactions result in various substituted hydrazinium compounds .
Wissenschaftliche Forschungsanwendungen
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide involves its interaction with molecular targets and pathways within cells. The cyanoethyl group can participate in nucleophilic addition reactions, while the hydrazinium moiety can form coordination complexes with metal ions. These interactions can affect various biochemical pathways, leading to changes in cellular function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoethylhydrazine: A related compound with similar chemical properties but lacking the trimethyl groups.
Hydrazinium iodide: Another hydrazine derivative with iodide as the counterion but without the cyanoethyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
59513-96-1 |
|---|---|
Molekularformel |
C6H14IN3 |
Molekulargewicht |
255.10 g/mol |
IUPAC-Name |
(2-cyanoethylamino)-trimethylazanium;iodide |
InChI |
InChI=1S/C6H14N3.HI/c1-9(2,3)8-6-4-5-7;/h8H,4,6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KDKRJCXDZNUNHR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)NCCC#N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)





![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)



![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)

